Fmoc-N-methyl-D-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-methyl-D-leucine is a derivative of leucine, an essential amino acid. This compound is often used in peptide synthesis due to its protective group, which helps in the stepwise construction of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protective group in solid-phase peptide synthesis, making this compound valuable in biochemical research and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-methyl-D-leucine typically involves the protection of the amino group of N-methylleucine with the Fmoc group. This can be achieved through the reaction of N-methylleucine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-methyl-D-leucine undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution: Reaction with nucleophiles to replace the Fmoc group with other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various nucleophiles in organic solvents.
Major Products Formed
Deprotection: N-methylleucine.
Coupling: Peptides with N-methylleucine residues.
Substitution: Derivatives of N-methylleucine with different functional groups.
Scientific Research Applications
Fmoc-N-methyl-D-leucine is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biochemical Studies: To study protein-protein interactions and enzyme mechanisms.
Industrial Applications: In the production of synthetic peptides for various industrial uses.
Mechanism of Action
The primary mechanism of action of Fmoc-N-methyl-D-leucine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of N-methylleucine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-glycine
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
Fmoc-N-methyl-D-leucine is unique due to the presence of the N-methyl group, which can influence the conformation and reactivity of peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .
Biological Activity
Fmoc-N-methyl-D-leucine is a derivative of the amino acid leucine, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl group on the nitrogen atom. This compound plays a significant role in peptide synthesis and has implications for various biological activities, particularly in the context of antimicrobial peptides and structural biology.
- Chemical Formula : C₁₅H₁₉NO₂
- Molecular Weight : Approximately 267.33 g/mol
- Structure : The molecule features a branched aliphatic side chain typical of leucine, contributing to its hydrophobic nature.
Role in Peptide Synthesis
This compound serves as a crucial building block in the synthesis of peptides. The Fmoc group acts as a protecting group for the amino functionality, which is essential during peptide coupling reactions to prevent unwanted side reactions. The methylation at the nitrogen alters the compound's interaction with other molecules and can influence the conformation of peptides, potentially affecting their biological activity.
Antimicrobial Properties
Research indicates that N-methylated amino acids can modulate the biological properties of peptides, particularly their antimicrobial activity. A study demonstrated that substitutions with N-methyl amino acids, including this compound, can enhance the stability and efficacy of antimicrobial peptides against various bacterial strains. For instance, specific substitutions led to decreased retention times in HPLC analyses, suggesting changes in hydrophobicity that impact peptide interactions with microbial membranes .
Influence on Peptide Conformation
The introduction of N-methyl groups can significantly affect the secondary structure of peptides. Studies have shown that N-methylation at specific positions can disrupt hydrogen bonding patterns, leading to conformational changes that may either enhance or diminish biological activity. For example, it was found that N-methylation at central positions within peptide sequences could destabilize helical structures, which are often crucial for antimicrobial efficacy .
Case Studies
-
Antimicrobial Peptide Modulation :
- In a comparative study, peptides incorporating N-methylated amino acids exhibited varied antimicrobial activities against Gram-positive and Gram-negative bacteria. The most effective modifications were identified as those involving N-methyl substitutions at critical positions within the peptide sequence .
- Peptide Stability and Activity :
Applications in Research
This compound is not only pivotal in peptide synthesis but also serves as a model compound for studying the effects of methylation on peptide behavior. Its unique structural characteristics make it an essential tool in developing peptidomimetics and exploring new therapeutic agents.
Summary Table: Comparison of Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Fmoc-N-methyl-L-leucine | L-isomer variant | Often used in stereochemistry studies |
Fmoc-N-ethyl-D-leucine | Ethyl group instead of methyl | Alters hydrophobicity and steric effects |
Fmoc-Leu | No methylation on nitrogen | Standard building block without modifications |
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJQSIPFDWLNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.